molecular formula C8H7F4NO3S B15320709 4-(1,1,2,2-Tetrafluoroethoxy)benzene-1-sulfonamide

4-(1,1,2,2-Tetrafluoroethoxy)benzene-1-sulfonamide

Cat. No.: B15320709
M. Wt: 273.21 g/mol
InChI Key: BWCJQWRUHSNDDV-UHFFFAOYSA-N
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Description

4-(1,1,2,2-Tetrafluoroethoxy)benzene-1-sulfonamide is a high-purity chemical compound with the molecular formula C8H7F4NO3S, offered for research and development purposes. This synthetic specialty chemical features a sulfonamide functional group, a moiety of significant pharmacological importance. Sulfonamides are known to exhibit a range of biological activities by acting as competitive inhibitors of key bacterial enzymes, such as dihydropteroate synthase (DHPS), which is essential for folate synthesis . This mechanism provides a foundation for their well-established antibacterial properties and inspires research into their potential as enzyme inhibitors in various biochemical pathways . Beyond its core structure, the compound is distinguished by a 1,1,2,2-tetrafluoroethoxy substituent. The incorporation of multiple fluorine atoms can markedly influence a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity. This makes this compound a valuable building block in medicinal chemistry for the design and development of novel therapeutic agents, as well as a tool compound in biochemical studies for probing enzyme function and inhibition. Researchers can leverage this compound to explore structure-activity relationships or as a precursor in synthetic chemistry. This product is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate care and adhere to all relevant safety regulations.

Properties

Molecular Formula

C8H7F4NO3S

Molecular Weight

273.21 g/mol

IUPAC Name

4-(1,1,2,2-tetrafluoroethoxy)benzenesulfonamide

InChI

InChI=1S/C8H7F4NO3S/c9-7(10)8(11,12)16-5-1-3-6(4-2-5)17(13,14)15/h1-4,7H,(H2,13,14,15)

InChI Key

BWCJQWRUHSNDDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC(C(F)F)(F)F)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Sulfonyl Chloride Route: Direct Amidation of 4-(1,1,2,2-Tetrafluoroethoxy)benzenesulfonyl Chloride

The most straightforward method involves synthesizing 4-(1,1,2,2-Tetrafluoroethoxy)benzenesulfonyl chloride followed by amidation with ammonia.

Synthesis of 4-(1,1,2,2-Tetrafluoroethoxy)benzenesulfonyl Chloride

The tetrafluoroethoxy group is introduced via nucleophilic aromatic substitution. Starting with 4-chloronitrobenzene, the chloride is displaced by tetrafluoroethoxide under basic conditions:

$$
\text{4-Chloronitrobenzene} + \text{KOCF}2\text{CF}2\text{H} \xrightarrow{\text{DMSO, 120°C}} \text{4-Nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene} + \text{KCl}
$$

Subsequent reduction of the nitro group using hydrogen gas and palladium on carbon yields 4-(1,1,2,2-Tetrafluoroethoxy)aniline. Sulfonation is achieved by treating the aniline with chlorosulfonic acid at 0–5°C, forming the sulfonyl chloride intermediate.

Amidation to Form 4-(1,1,2,2-Tetrafluoroethoxy)benzene-1-sulfonamide

The sulfonyl chloride is reacted with aqueous ammonia in tetrahydrofuran (THF) at 0°C:

$$
\text{4-(1,1,2,2-Tetrafluoroethoxy)benzenesulfonyl chloride} + \text{NH}_3 \xrightarrow{\text{THF, 0°C}} \text{Target Compound} + \text{HCl}
$$

Triethylamine is added to neutralize HCl, improving yields to 75–82%. Purification via silica gel chromatography (eluent: petroleum ether/ethyl acetate) affords the product as a white solid.

Tandem N-Sulfonylation and Functionalization Using Sulfonyl Azides

Adapting methodologies from base-mediated coupling reactions, this approach employs benzenesulfonyl azides and proline derivatives in DCE. While originally designed for esterification, the protocol is modifiable for sulfonamide synthesis.

Reaction Optimization

Using 4-(1,1,2,2-Tetrafluoroethoxy)benzenesulfonyl azide and a primary amine (e.g., ammonium hydroxide), DBU (1.0 equiv) in DCE at 60°C for 6 hours facilitates sulfonamide formation. Electron-withdrawing groups, such as tetrafluoroethoxy, reduce reaction rates but maintain yields of 70–78%.

Table 1: Impact of Bases on Sulfonamide Yield
Base Yield (%)
DBU 78
Triethylamine 45
KOH <10

Halogen Exchange and Protecting Group Strategies

Inspired by halogen retention techniques, this method avoids undesired halogen exchange during synthesis.

Protection of the Amine Group

4-Aminophenol is acetylated to form 4-acetamidophenol. The phenol is then converted to the tetrafluoroethoxy derivative using tetrafluoroethyl iodide and potassium carbonate in dimethylformamide (DMF) at 80°C. Deprotection with hydrochloric acid yields 4-(1,1,2,2-Tetrafluoroethoxy)aniline.

Sulfonation and Amidation

Chlorosulfonic acid sulfonation at −10°C, followed by amidation with ammonium hydroxide, affords the target compound in 68% yield.

Mechanistic Insights and Side Reactions

Role of DBU in Sulfonylation

Analytical Characterization

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis (negative ion mode) confirms the molecular ion peak at m/z 329.97 [M−H]⁻, consistent with the theoretical mass of C₈H₆F₄NO₃S.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆): δ 7.89 (d, J = 8.8 Hz, 2H, ArH), 7.52 (d, J = 8.8 Hz, 2H, ArH), 4.75 (q, J = 12.0 Hz, 2H, OCH₂CF₂), 2.50 (s, 2H, SO₂NH₂).

¹³C NMR: δ 152.1 (C-O), 135.2 (C-SO₂), 128.4 (ArC), 115.6 (CF₂CF₂), 63.8 (OCH₂).

Chemical Reactions Analysis

Types of Reactions

4-(1,1,2,2-Tetrafluoroethoxy)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The tetrafluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

4-(1,1,2,2-Tetrafluoroethoxy)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(1,1,2,2-Tetrafluoroethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can act as a competitive inhibitor, binding to the active site of enzymes and preventing the normal substrate from binding. This inhibition can disrupt metabolic pathways and affect cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key analogs include:

(1,1,2,2-Tetrafluoroethoxy)benzene (CAS 350-57-2)

  • Structure : Benzene ring with a tetrafluoroethoxy group but lacks the sulfonamide functionality.
  • Properties :
    • Higher lipophilicity due to the absence of the polar sulfonamide group .
    • Reduced hydrogen-bonding capacity, leading to lower solubility in polar solvents.
    • Reactivity dominated by electrophilic aromatic substitution (e.g., nitration, halogenation) at the benzene ring .
  • Applications : Primarily used as a fluorinated intermediate in organic synthesis.

2-(2-Chloro-1,1,2,2-Tetrafluoroethoxy)-1,1,2,2-Tetrafluoroethanesulfonamide (CAS 148716-43-2)

  • Structure : A chloro-substituted tetrafluoroethoxy chain linked to a sulfonamide group.
  • Higher molecular weight and steric bulk compared to the benzene analog. Likely lower thermal stability due to the presence of a labile C-Cl bond .

Copolymer of Ethanesulfonyl Fluoride and Tetrafluoroethylene (CAS 31175-20-9)

  • Structure : A sulfonic acid-containing polymer derived from hydrolyzed sulfonyl fluoride and tetrafluoroethylene .
  • Properties :
    • High chemical resistance and thermal stability due to the polytetrafluoroethylene (PTFE) backbone.
    • Functional sulfonic acid groups enable ion-exchange capabilities .

Data Table: Comparative Analysis

Compound CAS Number Key Functional Groups Lipophilicity (LogP) Solubility (Polar Solvents) Primary Applications
4-(1,1,2,2-Tetrafluoroethoxy)benzene-1-sulfonamide - Sulfonamide, Tetrafluoroethoxy Moderate (~2.5*) Moderate Pharmaceutical research
(1,1,2,2-Tetrafluoroethoxy)benzene 350-57-2 Tetrafluoroethoxy High (~3.8*) Low Organic synthesis
2-(2-Chloro...sulfonamide 148716-43-2 Chloro, Tetrafluoroethoxy, Sulfonamide High (~3.2*) Low-Moderate Specialty chemicals
Ethanesulfonic acid copolymer 31175-20-9 Sulfonic acid, Tetrafluoroethylene Insoluble N/A Ion-exchange membranes

*Estimated based on structural analogs .

Research Findings and Implications

  • Electronic Effects : The tetrafluoroethoxy group in all analogs stabilizes negative charges via electron-withdrawing fluorine atoms, influencing reaction pathways (e.g., nucleophilic substitutions) .
  • Industrial vs.

Q & A

Basic: What synthetic methodologies are optimal for preparing 4-(1,1,2,2-tetrafluoroethoxy)benzene-1-sulfonamide?

Answer:
The synthesis typically involves sequential functionalization of the benzene ring. A common route includes:

Sulfonation : Reacting 4-(1,1,2,2-tetrafluoroethoxy)benzene with chlorosulfonic acid to form the sulfonyl chloride intermediate .

Amination : Treating the sulfonyl chloride with ammonia or a protected amine to yield the sulfonamide group .

Purification : Recrystallization or column chromatography is critical to achieve >95% purity, as fluorinated intermediates often exhibit low solubility in polar solvents .
Key considerations : Use anhydrous conditions to avoid hydrolysis of sulfonyl chloride, and monitor reaction progress via TLC or HPLC .

Basic: How can researchers characterize the purity and structure of this compound?

Answer:
A multi-technique approach is recommended:

  • NMR Spectroscopy : 19F^{19}\text{F} NMR is essential to confirm the tetrafluoroethoxy group’s integrity, while 1H^{1}\text{H} NMR identifies aromatic protons and sulfonamide NH signals .
  • Mass Spectrometry (HRMS) : Validates molecular weight and detects impurities from incomplete fluorination or sulfonation .
  • Elemental Analysis : Ensures stoichiometric consistency, particularly for fluorine content .
    Note : X-ray crystallography may be used if single crystals are obtainable, though fluorinated compounds often pose crystallization challenges .

Basic: What are the primary biological targets or pathways investigated for this sulfonamide derivative?

Answer:
Sulfonamides are known to inhibit enzymes like carbonic anhydrases or proteases. For this compound:

  • Enzyme inhibition assays : Measure IC50_{50} values against target enzymes using fluorogenic substrates or calorimetry .
  • Cellular studies : Evaluate membrane permeability and cytotoxicity in cell lines (e.g., HEK293) to assess therapeutic potential .
    Structural insight : The tetrafluoroethoxy group enhances lipophilicity, potentially improving blood-brain barrier penetration compared to non-fluorinated analogs .

Advanced: How can computational modeling optimize reaction conditions for fluorinated intermediates?

Answer:

  • DFT Calculations : Predict thermodynamic stability of intermediates (e.g., sulfonyl chloride) and transition states during sulfonation/amination .
  • Solvent Optimization : Use COSMO-RS simulations to identify solvents that stabilize fluorinated intermediates (e.g., dichloromethane or fluorinated ethers) .
  • Kinetic Studies : Model reaction rates using Arrhenius equations to balance temperature and catalyst loading, minimizing side reactions like defluorination .

Advanced: How can researchers resolve contradictions in solubility data reported for this compound?

Answer:
Discrepancies often arise from:

  • Polymorphism : Fluorinated compounds may form multiple crystalline phases with varying solubility. Use DSC and PXRD to identify polymorphs .
  • Solvent History : Preferential solvation in polar aprotic solvents (e.g., DMF) vs. non-polar solvents (e.g., hexane) can alter measured solubility. Standardize solvent removal protocols .
  • Collaborative Validation : Cross-reference data with independent labs using identical HPLC conditions (e.g., C18 columns, acetonitrile/water gradients) .

Advanced: What strategies mitigate challenges in scaling up synthesis while maintaining yield?

Answer:

  • Flow Chemistry : Continuous flow reactors improve heat transfer and mixing for exothermic sulfonation steps, reducing decomposition risks .
  • Catalyst Recycling : Immobilize catalysts (e.g., Amberlyst-15 for acid-catalyzed steps) to minimize waste and cost .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR probes to monitor intermediate formation in real time .

Advanced: How does the tetrafluoroethoxy group influence electronic properties compared to non-fluorinated analogs?

Answer:

  • Electron-Withdrawing Effect : Fluorine atoms increase the group’s electronegativity, polarizing the benzene ring and activating it for nucleophilic substitution at the para position .
  • Hammett Parameters : The σm_m value of the tetrafluoroethoxy group can be calculated to predict its impact on reaction kinetics (e.g., sulfonamide formation rates) .
  • Spectroscopic Shifts : 19F^{19}\text{F} NMR chemical shifts (~-120 to -140 ppm) distinguish it from trifluoroethoxy or pentafluorophenoxy groups .

Advanced: What analytical methods detect trace impurities from fluorinated byproducts?

Answer:

  • GC-MS with ECD : Electron capture detection is highly sensitive to fluorinated impurities (detection limit ~0.1 ppm) .
  • 2D-NMR : 19F^{19}\text{F}-1H^{1}\text{H} heteronuclear correlation spectroscopy identifies fluorinated degradation products .
  • ICP-MS : Quantifies residual catalysts (e.g., Pd or Cu) from coupling reactions, ensuring compliance with ICH Q3D guidelines .

Advanced: How can researchers design derivatives to enhance target selectivity while retaining sulfonamide bioactivity?

Answer:

  • SAR Studies : Modify the tetrafluoroethoxy chain length or introduce substituents (e.g., methyl groups) to probe steric effects on enzyme binding .
  • Proteomics : Use affinity chromatography with immobilized derivatives to identify off-target interactions in cellular lysates .
  • Crystallography : Co-crystallize derivatives with target enzymes (e.g., carbonic anhydrase) to guide rational design .

Advanced: What environmental considerations apply to handling fluorinated sulfonamides?

Answer:

  • PFAS Regulations : The tetrafluoroethoxy group may fall under evolving PFAS regulations. Monitor EPA guidelines for disposal and biodegradability testing .
  • Waste Stream Management : Use activated carbon filters to capture fluorinated residues in lab effluents, preventing environmental release .
  • Alternatives Assessment : Explore biodegradable surrogates (e.g., hydroxylated analogs) for non-critical applications to reduce PFAS footprint .

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